二氯乙醛

描述

Dichloroacetaldehyde is a chemical compound that has been studied in various contexts due to its reactivity and potential as a building block in organic synthesis. It is also a presumed metabolite of certain insecticides and has been investigated for its mutagenic properties .

Synthesis Analysis

The synthesis of related haloaldehyde compounds has been explored in several studies. For instance, dibromochloroacetaldehyde was synthesized from chloroacetaldehyde diethyl acetal by bromination, indicating that similar methods could potentially be applied to dichloroacetaldehyde . Additionally, dichlorofluoroacetaldehyde was prepared from methyl dichlorofluoroacetate by reduction with lithium aluminum hydride, suggesting that reduction reactions may be a viable pathway for synthesizing dichloroacetaldehyde .

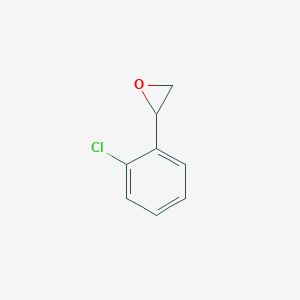

Molecular Structure Analysis

The molecular structure of dichloroacetaldehyde has been investigated using gas-phase electron diffraction combined with microwave spectroscopy. The studies revealed that dichloroacetaldehyde exists in multiple conformers, with the dominant conformer having a dihedral angle of 119.7(2)° . Similarly, chloroacetaldehyde has been studied, showing that it exists as a mixture of two conformers, with the anti form being predominant . These findings provide insight into the structural flexibility of dichloroacetaldehyde and related compounds.

Chemical Reactions Analysis

Chloroacetaldehyde has been shown to react with Z-DNA, specifically reacting with adenine residues but not with cytosine residues within Z-DNA . This reactivity suggests that dichloroacetaldehyde may also interact with nucleic acids, although the specific reactions would need to be studied further. Additionally, trichloroacetaldehyde, a related compound, has been used in carbonylation reactions in concentrated sulfuric acid to synthesize dioxolanones, indicating that dichloroacetaldehyde may also undergo similar carbonylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichloroacetaldehyde can be inferred from studies on related compounds. For example, the polymerization of haloaldehydes, such as dibromochloroacetaldehyde, has been explored, showing that these compounds can be polymerized using anionic and cationic initiators to yield crystalline or amorphous polymers . The mutagenicity of chloroacetaldehyde has been demonstrated in bacterial tests, suggesting that dichloroacetaldehyde may exhibit similar mutagenic properties . Furthermore, the presence of chloral (trichloroacetaldehyde) as an impurity in dichloroacetic acid has been studied, which could be relevant for the purity and handling of dichloroacetaldehyde .

科学研究应用

致突变性和代谢

- 二氯乙醛,被确认为某些杀虫剂(如二氯乙磷和三氯乙磷)的可能代谢产物,具有致突变性质。已经证明它在沙门氏菌/微粒体试验中具有致突变潜力,并且其致突变效力超过了致突变剂二氯乙磷(Löfroth, 1978)。

- 对大鼠肝脏醛脱氢酶的研究表明,二氯乙醛通过这种酶代谢,尽管比单氯乙醛的代谢程度要低。这项研究揭示了氯化乙醛类化合物的代谢过程及其在氯化饮用水中的潜在存在(Sharpe & Carter, 1993)。

化学合成和聚合

- 通过对戊二醛或醛的催化氯化可以合成二氯乙醛。这个过程涉及到像三氯化锑这样的催化剂,可以大量产生二氯乙醛,表明其在工业应用中的潜力(Bai, 1965)。

- 二氯乙醛的聚合特性与氯醛明显不同。它可以聚合成具有端羟基的高分子量聚合物,这在材料科学中可能有应用(Rosen & Sturm, 1965)。

环境和水处理研究

- 二氯乙醛已被研究作为水处理过程中的一种消毒副产物。对其在氯化过程中在天然有机物模拟物中的形成和分馏行为进行了调查,为水处理和潜在健康风险提供了见解(Bond et al., 2009)。

- 对饮用水中的卤代乙醛,包括二氯乙醛的检查,突出了这些化合物在不同条件下的稳定性和命运,有助于了解它们的环境影响和行为(Koudjonou & Lebel, 2006)。

生物和医学研究

- 一些二氯乙醛的酰胺表现出抗真菌活性,暗示了在抗真菌剂开发中的潜在应用。这项研究突出了端氯原子在增强这些化合物抗真菌性能方面的重要性(Easterly & Dusenberry, 1961)。

- 在农药代谢产物的背景下研究二氯乙醛及其相关化合物揭示了它们在动物模型中的致突变活性,从而有助于我们了解某些农药的遗传影响(Fischer et al., 1977)。

安全和危害

Dichloroacetaldehyde is a toxic compound . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental exposure, immediate medical attention is required .

作用机制

Target of Action

Dichloroacetaldehyde Hydrate, also known as 2,2-Dichloroacetaldehyde Hydrate or Dichloroacetaldehyde, is a chlorinated aldehyde

Mode of Action

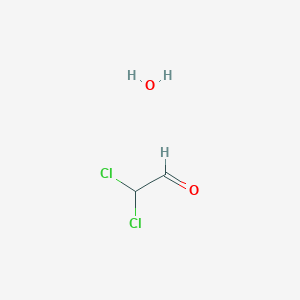

The mode of action of Dichloroacetaldehyde Hydrate involves its interaction with its targets, leading to various changes. In aqueous solutions, it is present predominantly in the hydrated form . Reduction of this compound takes place in two steps: one corresponds to the reduction of the unhydrated form, present in solutions in less than 3%, and another larger limiting current value at more negative potentials corresponding to a reduction of C-Cl bonds in the hydrated form .

Pharmacokinetics

It’s known that this compound is a highly volatile liquid that is easily soluble in water to form hydrates . A geminal diol, also known as monohydrate, 2,2-dichloro-1,1-ethanediol, is formed in water . The compound decomposes when heated .

Result of Action

The reduction of this compound supports the stepwise removal of chloride ions from the hydrated form of chloral that is electroactive in its protonated form, yielding ethanol as the final product .

Action Environment

The action of Dichloroacetaldehyde Hydrate can be influenced by various environmental factors. For instance, the compound’s solubility in water allows it to form hydrates, which can affect its stability and efficacy . Additionally, the compound decomposes when heated, indicating that temperature can significantly impact its stability .

属性

IUPAC Name |

2,2-dichloroacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O.H2O/c3-2(4)1-5;/h1-2H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSKWJCDEBBGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(Cl)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloroacetaldehyde Hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)